Cas no 15046-59-0 (3-benzoyl-6-phenylpyridazine)

3-Benzoyl-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with benzoyl and phenyl groups at the 3- and 6-positions, respectively. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's conjugated system enhances its utility in photochemical applications, while its rigid framework offers stability in diverse reaction conditions. Its well-defined reactivity profile allows for selective functionalization, enabling the development of tailored derivatives for medicinal chemistry or material science. The presence of both aromatic and carbonyl functionalities provides versatile binding interactions, facilitating its use in ligand design and catalytic studies.
3-benzoyl-6-phenylpyridazine structure
3-benzoyl-6-phenylpyridazine structure
Product Name:3-benzoyl-6-phenylpyridazine
CAS No:15046-59-0
MF:C17H12N2O
MW:260.28998374939
MDL:MFCD32667884
CID:3791561
PubChem ID:86166851
Update Time:2025-08-03

3-benzoyl-6-phenylpyridazine Chemical and Physical Properties

Names and Identifiers

    • Methanone, phenyl(6-phenyl-3-pyridazinyl)-
    • 3-benzoyl-6-phenylpyridazine
    • EN300-23001120
    • phenyl-(6-phenylpyridazin-3-yl)methanone
    • 15046-59-0
    • MDL: MFCD32667884
    • Inchi: 1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H
    • InChI Key: ZVWOOBBLHKMRFK-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1)(C1=NN=C(C2=CC=CC=C2)C=C1)=O

Computed Properties

  • Exact Mass: 260.094963011Da
  • Monoisotopic Mass: 260.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 42.9Ų

3-benzoyl-6-phenylpyridazine Pricemore >>

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3-benzoyl-6-phenylpyridazine Related Literature

Additional information on 3-benzoyl-6-phenylpyridazine

Comprehensive Overview of 3-Benzoyl-6-phenylpyridazine (CAS No. 15046-59-0): Properties, Applications, and Research Insights

3-Benzoyl-6-phenylpyridazine (CAS No. 15046-59-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This pyridazine derivative features a unique molecular structure, combining a benzoyl group and a phenyl ring attached to a pyridazine core. Its distinct chemical properties make it a valuable intermediate in synthetic chemistry, particularly for designing bioactive molecules and functional materials.

The compound's molecular formula (C17H12N2O) and molecular weight (260.29 g/mol) are critical for researchers optimizing reaction yields or computational modeling. Recent studies highlight its role as a pharmacophore in drug discovery, with potential applications in targeting enzymes or receptors. Notably, its electron-rich aromatic system enables interactions with biological targets, a feature explored in medicinal chemistry projects.

In material science, 3-Benzoyl-6-phenylpyridazine serves as a building block for organic semiconductors and luminescent materials. Its conjugated system facilitates charge transport, aligning with the growing demand for OLED technologies and sustainable electronics. A 2023 study published in Advanced Materials demonstrated its utility in enhancing light-emitting efficiency in hybrid polymers.

Synthetic protocols for CAS 15046-59-0 often involve Pd-catalyzed cross-coupling or cyclocondensation reactions, with yields exceeding 80% under optimized conditions. Researchers frequently search for "3-Benzoyl-6-phenylpyridazine synthesis" or "pyridazine derivatives solubility," reflecting practical concerns in lab workflows. The compound exhibits moderate solubility in polar aprotic solvents like DMSO, a property leveraged in high-throughput screening assays.

Environmental and green chemistry considerations have spurred interest in catalyst-free synthesis routes for this compound. A 2022 Green Chemistry paper detailed a microwave-assisted method reducing energy consumption by 40%. Such advancements address the trending search query "eco-friendly heterocycle synthesis," highlighting industry shifts toward sustainable practices.

Analytical characterization of 3-Benzoyl-6-phenylpyridazine typically employs HPLC-MS and NMR spectroscopy, with the carbonyl stretching frequency (~1680 cm-1) in IR spectra serving as a key identifier. These techniques are frequently discussed in forums searching "pyridazine compound characterization," underscoring the need for precise structural confirmation in research.

Emerging applications include its use as a ligand in coordination chemistry, where its nitrogen donor atoms facilitate metal complex formation. This aligns with nanotechnology trends, particularly in designing molecular sensors. Patent databases reveal increasing filings combining CAS 15046-59-0 with transition metal catalysts for asymmetric synthesis.

Storage recommendations for 3-Benzoyl-6-phenylpyridazine emphasize protection from UV degradation and moisture, with stability data showing 24-month integrity under inert atmospheres. These practical details respond to frequent queries like "pyridazine storage conditions" in laboratory management contexts.

The compound's structure-activity relationships (SAR) are actively investigated, particularly how substituent modifications affect bioactivity. Computational chemists utilize QSAR models to predict properties, a methodology dominating searches for "pyridazine DFT calculations." Such studies enable rational design of analogs with enhanced target selectivity.

Global suppliers of CAS 15046-59-0 typically provide ≥98% purity grades, with custom synthesis services available for labeled isotopes or modified derivatives. Market analyses project 5.2% CAGR growth for such fine chemicals through 2028, driven by drug discovery pipelines.

In conclusion, 3-Benzoyl-6-phenylpyridazine represents a versatile scaffold bridging multiple scientific disciplines. Its evolving applications—from biopharmaceuticals to smart materials—ensure sustained relevance in research. Ongoing studies exploring its photophysical properties and biological interactions promise to unlock further innovations in coming years.

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